N-(3-nitrobenzyl)cycloheptanamine
Description
N-(3-Nitrobenzyl)cycloheptanamine is a secondary amine characterized by a cycloheptane ring linked to a benzyl group substituted with a nitro (-NO₂) group at the 3-position.
Properties
CAS No. |
332108-56-2 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methyl]cycloheptanamine |
InChI |
InChI=1S/C14H20N2O2/c17-16(18)14-9-5-6-12(10-14)11-15-13-7-3-1-2-4-8-13/h5-6,9-10,13,15H,1-4,7-8,11H2 |
InChI Key |
MNFNIGCTFAIZQF-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
24.6 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Nitro Position : The 3-nitrobenzyl substituent (target compound) introduces steric and electronic effects distinct from the 4-nitro isomer (). The para-nitro group may enhance planarity and π-π stacking, whereas the meta-nitro group could disrupt symmetry and alter binding interactions .
- Indole Derivatives : AXKO-0046 () replaces the benzyl group with an indole-2-ylmethyl moiety, conferring potent LDH-B inhibition (EC₅₀ = 42 nM) due to enhanced hydrogen bonding and hydrophobic interactions .
LDH-B Inhibition
- AXKO-0046 : Demonstrates uncompetitive inhibition of LDH-B (EC₅₀ = 42 nM) with >100-fold selectivity over LDH-A, attributed to its indole core and ethylamine side chain .
- Nitro-Substituted Analogs : While direct activity data for this compound are absent, the 4-nitro isomer () and related indole derivatives () suggest that nitro groups may enhance binding to electron-deficient enzyme pockets .
Anticancer Potential
Indole-containing analogs (e.g., 5g, 5h in ) show activity against intracellular and drug-resistant systems, though specific mechanisms remain unclear. The nitro group’s role in redox cycling or DNA intercalation could further modulate cytotoxicity .
Physicochemical Properties
Notes:
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